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Compound of Interest

Compound Name: 1-Methoxybutane-2-thiol

Cat. No.: B15242523 Get Quote

Abstract
This technical guide provides a detailed structural analysis of 1-Methoxybutane-2-thiol. Due

to the limited availability of direct experimental data for this specific compound, this report

leverages spectroscopic data from analogous structures, including various isomers and related

alkoxy thiols, to predict its structural and spectroscopic characteristics. This document is

intended for researchers, scientists, and professionals in drug development, offering a

comprehensive overview of its predicted molecular properties, proposed synthesis, and

analytical workflow.

Introduction
1-Methoxybutane-2-thiol is an organic compound containing both a methoxy and a thiol

functional group. The presence of these two functionalities suggests potential for diverse

chemical reactivity and biological activity. The thiol group, in particular, is a key feature in many

biologically active molecules, participating in disulfide bond formation and metal coordination.

Understanding the structural characteristics of 1-Methoxybutane-2-thiol is crucial for

elucidating its potential applications in medicinal chemistry and materials science. This guide

summarizes its predicted physical and spectroscopic properties and proposes a general

experimental approach for its synthesis and characterization.

Molecular Structure and Properties
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The molecular structure of 1-Methoxybutane-2-thiol consists of a four-carbon butane chain

with a methoxy group (-OCH₃) attached to the first carbon and a thiol group (-SH) attached to

the second carbon.

IUPAC Name: 1-methoxybutane-2-thiol

Molecular Formula: C₅H₁₂OS

Molecular Weight: 120.21 g/mol

Table 1: Predicted Physical Properties
Property Predicted Value Reference for Analogy

Boiling Point ~140-160 °C
Based on isomers and related

thiols

Density ~0.9 - 1.0 g/mL
Based on isomers and related

thiols

Refractive Index ~1.45 - 1.46
Based on isomers and related

thiols

pKa (Thiol) ~10-11 General pKa for aliphatic thiols

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Methoxybutane-2-thiol
based on the analysis of related compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400
MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale/Anal
ogous
Compound

~0.95 Triplet 3H CH₃ (C4)
Similar to 2-

Butanethiol[1][2]

~1.50-1.70 Multiplet 2H CH₂ (C3)
Similar to 2-

Butanethiol[1][2]

~1.30 Doublet 1H SH

Thiol proton

chemical shifts

vary

~2.80-3.00 Multiplet 1H CH (C2)
Similar to 2-

Butanethiol[1][2]

~3.40-3.60 Multiplet 2H CH₂ (C1)

Influenced by

adjacent

methoxy group

~3.35 Singlet 3H OCH₃
Typical for

methoxy groups

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100
MHz)

Chemical Shift (δ, ppm) Assignment
Rationale/Analogous
Compound

~13-15 CH₃ (C4) Similar to 2-Butanethiol[1]

~25-30 CH₂ (C3) Similar to 2-Butanethiol[1]

~45-50 CH (C2) Influenced by thiol group

~75-80 CH₂ (C1) Influenced by methoxy group

~58-60 OCH₃ Typical for methoxy groups

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Assignment
Rationale/Analogo
us Compound

~2550 Weak S-H stretch Characteristic of thiols

2850-2960 Strong C-H stretch (aliphatic) Universal for alkanes

~1100 Strong C-O stretch (ether)
Characteristic of

ethers

~1450 Medium C-H bend Universal for alkanes

Table 5: Predicted Mass Spectrometry (MS)
Fragmentation

m/z Proposed Fragment
Rationale/Analogous
Compound

120 [M]⁺ Molecular Ion

89 [M - OCH₃]⁺ Loss of methoxy group

75 [CH₂(OCH₃)CH(SH)]⁺ Alpha cleavage next to thiol

59 [CH(SH)CH₂CH₃]⁺
Cleavage adjacent to the ether

linkage

45 [CH₂OCH₃]⁺
Common fragment for methyl

ethers[3]

Experimental Protocols
While specific experimental protocols for 1-Methoxybutane-2-thiol are not readily available, a

plausible synthetic route and a general analytical workflow are proposed below.

Proposed Synthesis of 1-Methoxybutane-2-thiol
A potential method for the synthesis of 1-Methoxybutane-2-thiol is through the reaction of 1-

methoxy-2-bromobutane with a sulfur nucleophile, such as sodium hydrosulfide (NaSH),
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followed by an acidic workup. This is a common method for the preparation of thiols from alkyl

halides.

Synthesis of 1-Methoxybutane-2-thiol

1-Methoxy-2-butanol

1-Methoxy-2-bromobutane

Bromination

PBr₃ or HBr

Sodium 1-methoxybutane-2-thiolate

Nucleophilic Substitution

NaSH

1-Methoxybutane-2-thiol

Protonation

H₃O⁺ (workup)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 1-Methoxybutane-2-thiol.

Detailed Methodology:

Bromination of 1-Methoxy-2-butanol: 1-Methoxy-2-butanol is reacted with a brominating

agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to convert the

hydroxyl group into a bromide, yielding 1-methoxy-2-bromobutane. The reaction is typically

carried out in an appropriate solvent like diethyl ether or dichloromethane at reduced

temperatures to control reactivity.
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Thiolation: The resulting 1-methoxy-2-bromobutane is then treated with a solution of sodium

hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. This

nucleophilic substitution reaction replaces the bromide with a thiol group.

Workup and Purification: The reaction mixture is quenched with a weak acid (e.g., aqueous

ammonium chloride) to protonate the thiolate. The organic product is then extracted with an

organic solvent, washed, dried, and purified using fractional distillation or column

chromatography to isolate the pure 1-Methoxybutane-2-thiol.

Analytical Workflow for Structural Characterization
The following workflow outlines the standard procedures for the structural characterization of a

newly synthesized compound like 1-Methoxybutane-2-thiol.

Analytical Workflow

Purification
(Distillation/Chromatography)

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC)

Mass Spectrometry
(EI, ESI) IR Spectroscopy Elemental Analysis

Structural Elucidation

Click to download full resolution via product page

Caption: General analytical workflow for structural characterization.

Detailed Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to

determine the carbon-hydrogen framework. 2D NMR techniques like COSY and HSQC can
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be used to establish connectivity between protons and carbons.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass

spectrometry is used to determine the molecular weight and fragmentation pattern, which

aids in confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key

functional groups, such as the S-H stretch of the thiol and the C-O stretch of the ether.

Elemental Analysis: Combustion analysis provides the empirical formula of the compound,

confirming its elemental composition.

Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or any

associated signaling pathways of 1-Methoxybutane-2-thiol. Further research would be

required to investigate its potential pharmacological effects.

Conclusion
This technical guide has provided a comprehensive, albeit predictive, structural analysis of 1-
Methoxybutane-2-thiol. By leveraging data from analogous compounds, we have outlined its

likely physical and spectroscopic properties. Furthermore, a plausible synthetic route and a

standard analytical workflow for its characterization have been proposed. This document

serves as a foundational resource for researchers interested in the synthesis and further

investigation of this and related alkoxy thiol compounds. Future experimental work is necessary

to validate these predictions and to explore the potential applications of 1-Methoxybutane-2-
thiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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